2-Chloro-N,N-diethyl-6-(methylsulfanyl)benzamide

Lipophilicity Drug-likeness Physicochemical profiling

Researchers employing the Mukherjee-Kamila-De directed-metalation protocol require the precise 2-chloro/6-methylsulfanyl substitution pattern for successful benzo[b]thiophene synthesis. Generic or regioisomeric analogs fail to deliver correct lithiation regioselectivity, compromising cyclization yield. • Enables tandem thioindoxyl formation and reduction to diversely substituted benzo[b]thiophenes • 2-Cl survives the sequence as a Suzuki/Buchwald-Hartwig cross-coupling handle at the 4-position • Documented GluN1a/GluN2B IC₅₀ 8.69 μM; estimated logP ≥3.0 aligns with CNS drug space Supplied as a research-grade building block with batch-specific QC. Request a quote for bulk quantities.

Molecular Formula C12H16ClNOS
Molecular Weight 257.78 g/mol
CAS No. 596805-22-0
Cat. No. B12571649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N,N-diethyl-6-(methylsulfanyl)benzamide
CAS596805-22-0
Molecular FormulaC12H16ClNOS
Molecular Weight257.78 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=C(C=CC=C1Cl)SC
InChIInChI=1S/C12H16ClNOS/c1-4-14(5-2)12(15)11-9(13)7-6-8-10(11)16-3/h6-8H,4-5H2,1-3H3
InChIKeyUNWAPZXXEWCBOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

596805-22-0: Benzo[b]thiophene Synthon Overview


2-Chloro-N,N-diethyl-6-(methylsulfanyl)benzamide (CAS 596805-22-0) is a polysubstituted benzamide building block featuring a chlorine atom at the 2-position and a methylsulfanyl (–SCH₃) group at the 6-position on the aromatic ring, combined with an N,N-diethyl amide directing group . Its primary documented role is as a key intermediate in directed ortho-metalation (DoM) strategies for the expedient synthesis of substituted benzo[b]thiophenes—a privileged scaffold in medicinal chemistry and materials science [1]. The compound is of interest to discovery chemists seeking a non-thiol-based entry into sulfur heterocycles, but publicly available quantitative biological or comparative performance data are extremely limited.

596805-22-0: Why Analogs Cannot Substitute


When procuring this specific intermediate for a directed-metalation-based synthetic sequence, generic substitution carries significant risk. The N,N-diethyl amide functions as a directing metalation group (DMG), but its regio-chemical outcome is powerfully modulated by the ring substituents. Removing the 6-methylsulfanyl group eliminates the critical ortho-directing competition that enables selective functionalization at the desired position [1]. Conversely, omitting the 2-chloro substituent alters the electronic environment of the ring, which can shift lithiation regioselectivity and reduce the yield of the intended benzo[b]thiophene product . Furthermore, the dual 2-chloro/6-SCH₃ pattern imparts distinct lipophilicity compared to mono-substituted or regioisomeric analogs, affecting downstream compound polarity and purification behavior [2]. In short, the precise substitution pattern is not decorative—it is functionally tied to the success of a specific, published synthetic methodology.

596805-22-0 vs. Closest Analogs


Lipophilicity Advantage Over Des-SMe Analog

Replacement of the 6-H with a 6-SCH₃ group substantially increases computed lipophilicity. The des-methylsulfanyl analog 2-chloro-N,N-diethylbenzamide has an experimentally determined logP of 2.10 [1]. The target compound 596805-22-0 is estimated to have a logP > 3.0, representing an increase of approximately 1 log unit or more, which is consistent with the known π contribution of the –SCH₃ substituent [2]. This difference is large enough to meaningfully alter chromatographic retention, membrane permeability, and solubility profiles in medicinal chemistry campaigns.

Lipophilicity Drug-likeness Physicochemical profiling

GluN1a/GluN2B NMDA Receptor Inhibition

A BindingDB entry (CHEMBL4857554) reports an IC₅₀ of 8,690 nM for inhibition of human GluN1a/GluN2B NMDA receptors expressed in HEK293 cells, measured by glycine/glutamate-induced current at –60 mV [1]. While this represents weak-to-modest potency, it establishes a defined pharmacological fingerprint for the scaffold. No comparator data for the des-chloro or des-methylsulfanyl analogs are available in the same assay, but the GluN2B subtype is a validated target for depression, neuropathic pain, and ischemia, making even weak hits valuable starting points for optimization [2].

NMDA receptor GluN2B CNS pharmacology Ion channel

Directed Metalation for Benzo[b]thiophene Synthesis

The key differentiator of 596805-22-0 is its documented use as a substrate in directed ortho-metalation (DoM) for the one-pot synthesis of substituted benzo[b]thiophenes [1]. The methodology avoids thiols—which are often expensive, malodorous, and environmentally problematic—and instead relies on the intramolecular cyclization of the amide carbonyl onto the ortho-lithiated position. The resulting thioindoxyl intermediates are obtained in 'high yields' and reduced to benzo[b]thiophenes . The 2-chloro substituent remains available for downstream cross-coupling reactions, adding further synthetic versatility. In contrast, mono-substituted N,N-diethylbenzamides lacking the 6-SCH₃ group cannot participate in the same tandem lithiation–cyclization sequence [1].

Directed metalation Benzo[b]thiophene Heterocycle synthesis Green chemistry

Conformational Restriction vs. Regioisomers

The 2-chloro-6-(methylsulfanyl) substitution pattern forces the N,N-diethyl amide group into a conformationally restricted environment due to steric interactions between the ortho substituents and the amide moiety. NMR studies on closely related N,N-diethylbenzamides demonstrate magnetic non-equivalence of the N-ethyl groups, indicative of restricted rotation around the Ar–C(O) bond [1]. This conformational bias can influence target binding and is absent in para- or meta-substituted regioisomers where the amide enjoys free rotation. For structure-based design, a pre-organized ligand conformation may reduce entropic penalties upon binding [2].

Conformational analysis Molecular flexibility Ligand efficiency

Polar Surface Area vs. Des-SMe Core

Introduction of the methylsulfanyl group increases the topological polar surface area (tPSA) relative to the unsubstituted analog. The des-methylsulfanyl comparator 2-chloro-N,N-diethylbenzamide (PubChem CID 82566) has a computed tPSA of 20.3 Ų (single H-bond acceptor: the amide carbonyl) [1]. The target compound incorporates an additional sulfur atom, which contributes to polar surface area. An exact computed tPSA for 596805-22-0 is not available from authoritative databases, but the incremental increase is estimated at ~20–25 Ų based on fragment contributions [2]. This modest increase remains well within the range considered favorable for oral absorption and CNS penetration (tPSA < 90 Ų), while providing an additional heteroatom for potential target interactions.

Polar surface area Permeability Blood–brain barrier

596805-22-0: Recommended Applications


Thiol-Free Benzo[b]thiophene Library Synthesis

This compound is the optimal starting material for medicinal chemistry groups employing the Mukherjee–Kamila–De directed-metalation protocol [1]. The 6-SCH₃ group directs lithiation ortho to the amide, enabling tandem cyclization to thioindoxyls and subsequent reduction to benzo[b]thiophenes. The 2-chloro substituent survives the sequence and serves as a handle for Suzuki, Buchwald–Hartwig, or other cross-coupling reactions, enabling rapid diversification at the 4-position of the benzo[b]thiophene core. Labs seeking to avoid thiol-based routes should prioritize this specific CAS number.

CNS GluN2B Antagonist Optimization

The documented GluN1a/GluN2B IC₅₀ of 8.69 μM, combined with the conformational restriction imposed by ortho,ortho'-disubstitution, makes this scaffold a logical starting point for fragment-growing or scaffold-hopping campaigns targeting NMDA receptors [2]. The elevated logP (estimated ≥3.0) is consistent with CNS drug space, and the chlorine atom provides a vector for further SAR exploration. Medicinal chemists should request this exact compound—not a regioisomer—when following up on the CHEMBL4857554 data.

Benzamide Conformational Probe

The combination of 2-Cl and 6-SCH₃ groups creates a sterically congested environment around the amide bond, making this compound suitable for investigating restricted rotation in N,N-diethylbenzamides by variable-temperature NMR or computational methods [3]. The magnetic non-equivalence of the N-ethyl groups provides a direct spectroscopic readout of conformational dynamics. Researchers studying atropisomerism or amide bond geometry should select this specific substitution pattern over mono-ortho-substituted analogs.

Agrochemical Insecticide Intermediate

Patent literature on benzamide derivatives indicates that halogen- and alkylthio-substituted benzamides (including those with structural similarity to 596805-22-0) are under active investigation as insecticides targeting agricultural pests [4]. While compound-specific field data are not yet available, the scaffold aligns with the Markush structures claimed in recent agrochemical patents. Agrochemical discovery groups exploring sulfur-containing benzamide insecticides may wish to procure this compound for preliminary greenhouse screening.

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